Species-Selective Receptor Binding Affinity: Human vs. Rat PTH1R
bPTH(7-34) exhibits a marked species-dependent difference in PTH1R binding affinity that is not observed with the full agonist PTH(1-34). At the human PTH1R, the Ki of [Nle8,18,Tyr34]bPTH(7-34)amide is approximately 100 nM, whereas at the rat receptor the Ki is approximately 5000 nM—a 50-fold reduction [1]. In contrast, PTH(1-34) binds both receptor homologs with comparable affinity (Kd ~8 nM) [1]. This species divergence is conferred by the amino-terminal extracellular domain of the receptor [1].
| Evidence Dimension | PTH1R binding affinity (Ki) |
|---|---|
| Target Compound Data | bPTH(7-34): ~100 nM (human PTH1R); ~5000 nM (rat PTH1R) |
| Comparator Or Baseline | PTH(1-34): ~8 nM (both human and rat PTH1R) |
| Quantified Difference | ~50-fold affinity loss for bPTH(7-34) at rat vs. human receptor; PTH(1-34) shows no species preference |
| Conditions | COS-7 cells expressing recombinant human or rat PTH1R; radioligand competition binding with [125I]-[Nle8,18,Tyr34]bPTH(1-34)amide |
Why This Matters
Investigators using rodent models must account for a ~50-fold rightward shift in effective concentration when translating human cell-based antagonist potency to in vivo rodent experiments, preventing under-dosing and false-negative conclusions.
- [1] Jüppner H, Schipani E, Bringhurst FR, et al. The extracellular amino-terminal region of the parathyroid hormone (PTH)/PTH-related peptide receptor determines the binding affinity for carboxyl-terminal fragments of PTH-(1-34). Endocrinology. 1994;134(2):879-884. PMID: 8299582. View Source
